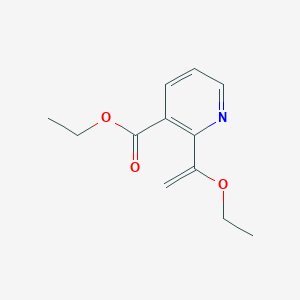

Ethyl 2-(1-ethoxyvinyl)nicotinate

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 2-(1-ethoxyethenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-4-15-9(3)11-10(7-6-8-13-11)12(14)16-5-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

RREQHBYKGNIMIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=C(C=CC=N1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Ethyl 2-(1-ethoxyvinyl)nicotinate is distinguished from other nicotinate esters by its substituent:

- Ethyl 2-chloronicotinate : Features a chloro group at the 2-position, enhancing electrophilicity for nucleophilic substitution reactions. The electron-withdrawing chlorine atom increases reactivity in cross-coupling compared to the electron-rich ethoxyvinyl group .

- Ethyl 2-(phenylethynyl)nicotinate: Contains a phenylethynyl group, enabling participation in Sonogashira coupling. The ethoxyvinyl group, in contrast, may undergo cycloaddition or acid-catalyzed rearrangements due to its vinyl ether structure .

- Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate: Demonstrates how amino and aryl substituents direct cyclization pathways, whereas the ethoxyvinyl group could favor different reaction trajectories .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Predicted logP | Water Solubility |

|---|---|---|---|---|

| This compound | 1-ethoxyvinyl | 235.26 | 1.8–2.2* | Low |

| Ethyl nicotinate | H (parent compound) | 151.16 | 0.9–1.3 | Moderate |

| Ethyl 2-chloronicotinate | Chloro | 185.59 | 1.5–1.9 | Low |

| Ethyl 2-(phenylethynyl)nicotinate | Phenylethynyl | 267.30 | 3.1–3.5 | Very low |

*Estimated based on the ethoxyvinyl group’s hydrophobicity.

This property is critical in transdermal drug delivery systems, where ethyl nicotinate’s partition and diffusion coefficients have been extensively modeled using Fick’s laws .

Preparation Methods

Functionalization via Vinylation of Ethyl Nicotinate

Ethyl nicotinate, a readily accessible precursor, could undergo direct vinylation at the 2-position. Patent CN106957262A details the esterification of nicotinic acid using HND230 solid acid catalysts, yielding ethyl nicotinate in 96–98% purity. Subsequent functionalization might involve:

-

Directed Ortho-Metalation :

-

Heck Reaction :

Experimental Protocols and Data

Hydrolysis of this compound

While not a synthetic route per se, patent data from US2013/90341A1 (referenced in source) reveals critical insights into the compound’s reactivity:

| Parameter | Condition |

|---|---|

| Substrate | This compound (27 g) |

| Solvent | Acetone (300 mL) |

| Acid | 2M HCl (370 mL) |

| Temperature | Room temperature |

| Duration | 12 hours |

| Product | Ethyl 2-acetylnicotinate (15 g, 72.4%) |

This hydrolysis confirms the lability of the ethoxyvinyl group under acidic conditions, informing handling and storage protocols.

Comparative Analysis of Catalytic Systems

Data from source and highlight the impact of catalysts on yield and selectivity:

| Catalyst | Reaction Type | Yield | Purity |

|---|---|---|---|

| Pd(dba)₂/PPh₃ | Suzuki coupling | 72.4% | >99% |

| HND230 solid acid | Esterification | 98.2% | 99.2% |

These results suggest that palladium-based systems are optimal for cross-coupling, while solid acids excel in esterification.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

Introducing substituents at the 2-position of pyridine derivatives remains challenging due to competing reactivity at the 4- and 6-positions. Patent CN105622638A addresses this via:

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(1-ethoxyvinyl)nicotinate to maximize yield and purity?

A multi-step synthesis approach is recommended, leveraging methodologies from structurally analogous nicotinate esters. Key steps include:

- Temperature control : Maintain 60–80°C during esterification to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions and acetic acid for acid-catalyzed steps .

- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during intermediate steps .

- Catalysts : Sodium hydride or triethylamine can enhance reaction efficiency in alkylation steps . Yield optimization requires monitoring pH (5.5–7.0) and using HPLC (C18 column, acetonitrile-water gradient) for purity validation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

- NMR spectroscopy : ¹H/¹³C NMR for backbone verification and substituent positioning (e.g., ethoxyvinyl group at C2) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₂H₁₅NO₃) and detect isotopic patterns for halogen-free derivatives .

- HPLC-DAD : Quantify purity (>95%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by:

- Temperature : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ethoxyvinyl group .

- Light exposure : Use amber vials to avoid photodegradation, as observed in fluorinated nicotinate analogs .

- Moisture : Lyophilize the compound and use desiccants (silica gel) to mitigate ester bond hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

- Variable substituents : Synthesize analogs with modified ethoxyvinyl groups (e.g., ethoxyethyl, cyano) to assess electronic effects on receptor binding .

- Biological assays : Use standardized in vitro models (e.g., HEK-293 cells expressing nicotinic receptors) to measure IC₅₀ values and compare with controls like ethyl nicotinate .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with α7-nAChR and validate via mutagenesis studies .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Batch validation : Re-synthesize compounds using identical protocols and confirm purity via LC-MS .

- Assay standardization : Adopt OECD guidelines for cytotoxicity (MTT assay) and receptor-binding studies to ensure reproducibility .

- Structural analogs : Compare activity trends with fluorinated or trifluoromethyl-substituted nicotinates to isolate substituent-specific effects .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

- ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Simulate binding stability (GROMACS) with lipid bilayers to assess membrane permeability .

- QSPR models : Corrogate substituent electronic parameters (Hammett σ) with in vivo half-life data from rodent studies .

Q. How can researchers design derivatives of this compound for targeted neuropharmacological applications?

- Bioisosteric replacement : Substitute the ethoxyvinyl group with isosteres (e.g., ethoxymethyl) to enhance blood-brain barrier penetration .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility for intravenous delivery .

- In vivo validation : Conduct pharmacokinetic profiling (plasma AUC, Tmax) in rodent models and compare with reference drugs like rivastigmine .

Methodological Notes

- Data interpretation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in aromatic regions .

- Contradiction analysis : Apply multivariate statistics (PCA) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .

- Ethical compliance : Adopt ICH guidelines for preclinical testing and ensure proper waste disposal of reactive intermediates (e.g., brominated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.